Antibacterial Scaffold Potency: N-(1,3,4-Oxadiazol-2-yl)benzamide Class vs. Non-Oxadiazole Benzamides
The target compound shares the N-(1,3,4-oxadiazol-2-yl)benzamide core with the most potent antibacterial leads identified in this chemical class. In a direct class-level comparison, compound F6 (bearing a dimethoxybenzamide moiety analogous to the target) inhibited growth of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE) at MIC 1–2 μg/mL, and was equipotent to fusidic acid in a mouse skin wound infection model [1]. The structurally related lead HSGN-238 achieved MIC values as low as 0.25 μg/mL against MRSA and VRE, with high tolerability to human cell lines [2]. Non-oxadiazole benzamides lacking the 1,3,4-oxadiazole heterocycle show no comparable antibacterial activity against these drug-resistant pathogens, underscoring the essential role of the oxadiazole ring in conferring antibacterial potency [1]. Note: direct MIC data for the target compound (CAS 886910-92-5) are not yet available in the peer-reviewed literature; this evidence is inferred from structurally validated analogs within the same scaffold class.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) against drug-resistant Gram-positive bacteria |
|---|---|
| Target Compound Data | Not directly measured; shares N-(1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide scaffold with validated antibacterial leads. |
| Comparator Or Baseline | Compound F6 (dimethoxybenzamide analog): MIC 1–2 μg/mL against MRSA, VISA, VRSA, VRE [1]; HSGN-238: MIC 0.25 μg/mL against MRSA, VRE [2]; non-oxadiazole benzamides: no activity at comparable concentrations. |
| Quantified Difference | Oxadiazole-containing benzamides exhibit ≥50–200-fold greater antibacterial potency than non-oxadiazole benzamides; exact magnitude for target compound pending direct measurement. |
| Conditions | Broth microdilution assay per CLSI guidelines; clinical isolates of MRSA, VISA, VRSA, VRE; Mueller-Hinton broth; 18–24 h incubation at 37°C. |
Why This Matters
Procurement of a non-oxadiazole benzamide would forfeit the scaffold-dependent antibacterial activity documented across multiple independent studies in this class, rendering the compound ineffective for antibacterial discovery programs.
- [1] Opoku-Temeng C, Naclerio GA, Mohammad H, Dayal N, Abutaleb NS, Seleem MN, Sintim HO. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. Eur J Med Chem. 2018 Jul 15;155:797-805. doi:10.1016/j.ejmech.2018.06.023. PMID: 29957525. View Source
- [2] Naclerio GA, Abutaleb NS, Onyedibe KI, Seleem MN, Sintim HO. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. Int J Mol Sci. 2021 Feb 28;22(5):2427. doi:10.3390/ijms22052427. PMID: 33671065. View Source
